molecular formula C9H10ClNO2 B2863925 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride CAS No. 1909358-81-1

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2863925
CAS No.: 1909358-81-1
M. Wt: 199.63
InChI Key: NEBYARORPPKCJT-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride (CAS: 1909358-89-9) is a pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol . Structurally, it features a prop-2-enoic acid backbone substituted with a methyl group at position 2 and a pyridin-2-yl group at position 3 (Figure 1). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. It is cataloged as a building block for drug discovery and is commercially available from suppliers like American Elements and Dingyanchem .

Properties

IUPAC Name

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYARORPPKCJT-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=N1)/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

  • Phosphonate reagent : Methyl (dimethylphosphono)acetate.
  • Aldehyde : Pyridine-2-carbaldehyde.
  • Base : iPrMgCl in tetrahydrofuran (THF) at −78°C to 0°C.
  • Solvent : Toluene or THF.

The reaction proceeds via deprotonation of the phosphonate to generate a stabilized enolate, which attacks the aldehyde to form the E-configured olefin. Isolated yields for analogous HWE reactions exceed 80% with >95% E-selectivity.

Hydrolysis and Salt Formation

The resultant methyl ester is hydrolyzed using hydrochloric acid (6 M, reflux, 6 h) to afford the free acid. Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Table 1: HWE Reaction Parameters

Parameter Value
Temperature −78°C to 0°C
Reaction Time 2–4 h
Yield (Ester) 82–89%
Hydrolysis Yield 90–95%

Knoevenagel Condensation

The Knoevenagel condensation between pyridine-2-carbaldehyde and methylmalonic acid offers a single-step route to the α,β-unsaturated acid.

Catalytic Conditions

  • Catalyst : Piperidine (10 mol%) or ammonium acetate.
  • Solvent : Ethanol or toluene under reflux.
  • Workup : Acidification with HCl to precipitate the product.

This method avoids phosphonate intermediates but requires careful pH control to prevent decarboxylation. Yields for similar systems range from 65–75%.

Table 2: Knoevenagel Optimization

Condition Outcome
Catalyst Loading 10 mol% piperidine
Temperature 80–100°C
Reaction Time 8–12 h
Isolated Yield 68%

Grignard Addition–Elimination Sequence

A two-step approach involving conjugate addition of a methyl Grignard reagent to a pyridinyl acrylate ester, followed by acid-catalyzed elimination, provides an alternative pathway.

Step 1: Conjugate Addition

  • Substrate : Ethyl 3-(pyridin-2-yl)acrylate.
  • Reagent : Methylmagnesium bromide (1.2 equiv) in THF at 0°C.
  • Product : Ethyl 2-methyl-3-(pyridin-2-yl)propanoate (yield: 75–82%).

Step 2: Elimination to α,β-Unsaturated Acid

Heating the propanoate derivative with concentrated HCl (12 M) induces β-elimination, forming the target acid. Subsequent saturation with HCl gas yields the hydrochloride salt.

Table 3: Elimination Reaction Profile

Parameter Value
Acid Concentration 12 M HCl
Temperature 100°C
Time 4–6 h
Overall Yield 70%

Dienolate Alkylation

Patent literature describes dienolate intermediates for synthesizing structurally related α,β-unsaturated acids.

Dienolate Formation

  • Substrate : 2-Methyl-3-buten-2-yl 3-methyl-2-butenoate.
  • Base : Lithium diisopropylamide (LDA) at −78°C.

Alkylation with Pyridinyl Electrophile

The dienolate reacts with 2-bromopyridine to install the pyridinyl group. Acidic workup (HCl) liberates the carboxylic acid and forms the hydrochloride salt.

Table 4: Dienolate Alkylation Metrics

Metric Value
Base LDA (2.0 equiv)
Electrophile 2-Bromopyridine
Yield 60–65%

Hydrochloride Salt Formation

All routes converge on treating the free acid with HCl. Key considerations include:

  • Solvent Choice : Ethereal solvents (diethyl ether, THF) enhance salt precipitation.
  • Stoichiometry : 1.1 equiv HCl gas ensures complete protonation.
  • Purity : Recrystallization from ethanol/water (9:1) affords ≥95% purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in pyridine substitution patterns, functional groups, and biological activities. Key structural and functional differences are summarized in Table 1 .

Table 1: Structural and Functional Comparison of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic Acid Hydrochloride and Analogs

Compound Name Molecular Formula Pyridine Substitution Key Functional Groups Molecular Weight (g/mol) Biological Activity/Application Reference
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid HCl C₉H₁₀ClNO₂ 2-pyridinyl Prop-2-enoic acid, methyl 199.64 Drug discovery building block
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid HCl C₉H₁₀ClNO₂ 3-pyridinyl Prop-2-enoic acid, methyl 199.64 Life science research
2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid HCl C₉H₁₀ClNO₂ 4-pyridinyl Prop-2-enoic acid, methyl 199.64 Undisclosed (structural analog)
(2E)-3-(3-Methylpyridin-2-yl)prop-2-enoic acid HCl C₉H₁₀ClNO₂ 3-methyl-2-pyridinyl Prop-2-enoic acid 199.63 Not reported
OKY-1581 [(E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid] C₁₇H₁₆NO₂ 3-pyridinylmethyl Phenyl, prop-2-enoic acid 274.31 TXA2 synthase inhibitor (discontinued)
GW-1929 Hydrochloride C₂₈H₂₇ClN₂O₄ Pyridin-2-ylaminoethoxy Benzoylphenyl, PPARγ agonist 491.0 Antidiabetic (PPARγ agonist)

Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl

The pyridine substitution position significantly impacts electronic and steric properties:

  • 2-Pyridinyl : The target compound’s pyridin-2-yl group enables hydrogen bonding via the nitrogen atom at position 1, enhancing interactions with biological targets (e.g., enzymes or receptors) .
  • 4-Pyridinyl : The 4-pyridinyl analog (CAS: 1909358-80-0) lacks direct hydrogen-bonding capability, which may limit its utility in drug design .

Functional Group Modifications

  • OKY-1581 : Incorporates a phenylmethyl group on the pyridine ring, increasing hydrophobicity and molecular weight. It was developed as a thromboxane A2 (TXA2) synthase inhibitor but abandoned due to adverse effects . In contrast, the target compound’s simpler structure may offer a safer profile.
  • GW-1929 Hydrochloride : A PPARγ agonist with a benzoylphenyl group and ethoxyphenyl chain, enabling high receptor affinity. Its complex structure contrasts with the target compound’s minimalistic design, which lacks such extended pharmacophores .

Hydrogen Bonding and Crystallinity

The target compound’s pyridin-2-yl group facilitates stronger hydrogen-bonding networks compared to its 3- and 4-pyridinyl isomers, as predicted by graph set analysis (e.g., R₂²(8) motifs in crystals) . This property enhances crystallinity, critical for X-ray structure determination using programs like SHELXL .

Biological Activity

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is C₉H₁₀ClNO₂, with a molecular weight of approximately 199.64 g/mol. The compound features a pyridine ring positioned at the 2-position, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyridine ring allows for specific binding to molecular targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signaling pathways related to cancer and inflammation.

Antimicrobial Properties

Research indicates that 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.
  • Cytotoxic Effects on Cancer Cells : In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. The positioning of the pyridine ring has been found to significantly influence both chemical reactivity and biological activity compared to its isomers. This specificity allows for unique interactions with biological macromolecules, enhancing its therapeutic potential.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionModulation of metabolic pathways

Q & A

Basic: What are the common synthetic routes for preparing 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves coupling reactions between pyridine derivatives and α,β-unsaturated carboxylic acid precursors. For example, amidation or decarboxylation reactions (e.g., using amines or acidic/basic conditions) are common strategies . Optimization includes controlling temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form .

Advanced: How can computational chemistry methods predict reactivity and optimize synthesis of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., density functional theory) can model transition states and reaction pathways to identify energetically favorable modifications, such as substituent additions to the pyridine or prop-2-enoic acid moieties. Computational tools like ICReDD’s reaction path search methods integrate experimental data with machine learning to narrow optimal conditions (e.g., solvent polarity, catalyst choice) for derivative synthesis . This reduces trial-and-error experimentation and accelerates the design of derivatives with improved binding affinity to biological targets .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Key techniques include:

  • NMR : Analyze pyridine ring protons (δ 7.5–8.5 ppm) and the prop-2-enoic acid backbone (δ 5.5–6.5 ppm for vinyl protons). The hydrochloride salt may shift proton signals due to protonation .
  • FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) in the hydrochloride form .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 199.64 (free acid) and 236.08 (hydrochloride) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

  • Standardize bioactivity assays using phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions.
  • Compare free acid vs. hydrochloride salt forms, as solubility differences (enhanced in hydrochloride) significantly impact bioavailability .
  • Validate results with orthogonal assays (e.g., SPR for binding affinity and cell viability tests) .

Basic: How does the hydrochloride salt form influence solubility and bioavailability compared to the free acid?

The hydrochloride salt increases aqueous solubility due to ionic interactions, enhancing bioavailability for in vitro and in vivo studies. For instance, the free acid may have limited solubility in water (<1 mg/mL), while the hydrochloride form achieves >10 mg/mL, facilitating dose-response experiments .

Advanced: What structural modifications to this compound show promise for enhanced biological activity?

Recent studies highlight:

  • Pyridine ring substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 4-position improves interaction with hydrophobic enzyme pockets .
  • Prop-2-enoic acid modifications : Esterification or amidation of the carboxylic acid group enhances membrane permeability, as seen in analogs like methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride .
  • Heterocyclic fusion : Attaching imidazole or pyrrolidine rings to the pyridine moiety increases selectivity for kinase targets .

Basic: What are the recommended storage and handling protocols for this compound?

  • Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation.
  • Handling : Use glove boxes or fume hoods to avoid moisture absorption. Safety measures include eye protection and avoiding skin contact, as recommended for pyridine derivatives .

Advanced: How can reaction kinetics studies elucidate degradation pathways under varying pH conditions?

Degradation studies using HPLC or UV-Vis spectroscopy at pH 1–13 reveal:

  • Acidic conditions (pH <3) : Hydrolysis of the ester group in derivatives, forming free carboxylic acid.
  • Alkaline conditions (pH >10) : Pyridine ring oxidation or cleavage.
    Kinetic modeling (e.g., first-order decay constants) identifies pH-dependent degradation rates, guiding formulation strategies for stable drug candidates .

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